3-(4-Methylbenzyl)imidazolidine-2,4-dione
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Overview
Description
3-(4-Methylbenzyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound consists of an imidazolidine ring substituted with a 4-methylbenzyl group.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the voltage-gated sodium channel inner pore (vgcip) and various bacterial proteins .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects such as anticonvulsant and antibacterial activities .
Result of Action
Similar compounds have been shown to exhibit significant activities such as anticonvulsant and antibacterial effects .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as imidazolidine-2,4-dione derivatives, have been reported to exhibit remarkable biological activities .
Cellular Effects
Related compounds have been reported to exhibit antimicrobial and antifungal activities .
Molecular Mechanism
Related compounds have been shown to have binding affinity towards certain proteins, suggesting potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-(4-Methylbenzyl)imidazolidine-2,4-dione in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to evaluate the dosage effects of this compound in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of a base to form the imidazolidine ring. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Another method involves the use of substituted benzoyl chlorides to prepare isothiocyanates, which then react with 5-(4-aminophenyl/benzyl)imidazolidine-2,4-dione. The base-catalyzed condensation of thioureas with bromoacetone in the presence of triethylamine yields the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Scientific Research Applications
3-(4-Methylbenzyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticonvulsant and anticancer activities through molecular docking studies.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with similar structural features.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring, known for its antidiabetic properties.
Hydantoin: Another structurally related compound with diverse biological activities.
Uniqueness
3-(4-Methylbenzyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazolidine-2,4-dione derivatives. Its 4-methylbenzyl group enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound for medicinal chemistry .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSYRAMENYOQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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